molecular formula C40H36O4P2Pd B7804556 Bis(triphenylphosphinepalladium) acetate

Bis(triphenylphosphinepalladium) acetate

Cat. No.: B7804556
M. Wt: 749.1 g/mol
InChI Key: UVBXZOISXNZBLY-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(triphenylphosphinepalladium) acetate: is a coordination compound with the formula C40H36O4P2Pd. It is a yellow powder that is used primarily as a catalyst in various organic reactions, particularly in cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings . This compound is known for its stability and effectiveness in facilitating carbon-carbon bond formation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(triphenylphosphinepalladium) acetate can be synthesized by reacting palladium(II) acetate with triphenylphosphine in an appropriate solvent. A common method involves dissolving palladium(II) acetate in acetic acid and triphenylphosphine in ethanol. The two solutions are then combined and heated under reflux conditions, typically at 60°C for several hours. The resulting yellow crystalline product is filtered and purified .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: Bis(triphenylphosphinepalladium) acetate is involved in various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions are often complex organic molecules with new carbon-carbon bonds, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

Chemistry: Bis(triphenylphosphinepalladium) acetate is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds. It is crucial in the synthesis of complex organic molecules, including natural products and pharmaceuticals .

Biology and Medicine: In biological research, this compound is used to synthesize bioactive molecules and potential drug candidates. Its role in facilitating the formation of complex molecular structures makes it valuable in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of fine chemicals, polymers, and advanced materials. Its efficiency and reliability as a catalyst make it a preferred choice in various manufacturing processes .

Mechanism of Action

The mechanism by which bis(triphenylphosphinepalladium) acetate exerts its catalytic effects involves the coordination of the palladium center with the reactants. This coordination facilitates the activation of the reactants, allowing for the formation of new bonds. The palladium center undergoes cycles of oxidation and reduction, enabling the catalytic process to proceed efficiently .

Comparison with Similar Compounds

    Bis(triphenylphosphine)palladium chloride: Another palladium-based catalyst used in similar coupling reactions.

    Tetrakis(triphenylphosphine)palladium(0): A palladium(0) complex used in various organic transformations.

    Palladium(II) acetate: A simpler palladium compound used in catalytic processes.

Uniqueness: Bis(triphenylphosphinepalladium) acetate is unique due to its stability and effectiveness in catalyzing a wide range of reactions. Its ability to facilitate carbon-carbon bond formation with high efficiency and selectivity makes it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

palladium(2+);triphenylphosphane;diacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.2C2H4O2.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2(3)4;/h2*1-15H;2*1H3,(H,3,4);/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBXZOISXNZBLY-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H36O4P2Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00932711
Record name Palladium(2+) acetate--triphenylphosphane (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

749.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14588-08-0
Record name Bis(triphenylphosphine)palladium diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14588-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(triphenylphosphinepalladium) acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014588080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palladium(2+) acetate--triphenylphosphane (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(triphenylphosphinepalladium) acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.102
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.